
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPP belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The synthesis of DPP has been studied extensively, and its mechanism of action has been investigated to understand its effects on biological systems. In
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is complex and involves multiple pathways. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, oxidative stress, and neurodegeneration. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and detoxification responses.
Biochemische Und Physiologische Effekte
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can reduce inflammation and oxidative stress in animal models of arthritis, diabetes, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has some limitations, such as its poor bioavailability and limited pharmacokinetic properties, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one. One area of interest is the development of novel 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one derivatives that have improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, which may lead to the development of new therapies for neurodegenerative diseases. Additionally, the potential use of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is a promising compound with potential therapeutic properties. The synthesis of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is relatively straightforward, and its mechanism of action has been investigated in various biological systems. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential use in treating neurodegenerative diseases. However, further research is needed to fully understand the pharmacological properties and potential clinical applications of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of beta-amyloid and alpha-synuclein aggregates.
Eigenschaften
CAS-Nummer |
106849-63-2 |
|---|---|
Produktname |
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one |
Molekularformel |
C15H10Cl2O |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c1-10(11-5-3-2-4-6-11)15(18)13-8-7-12(16)9-14(13)17/h2-9H,1H2 |
InChI-Schlüssel |
BKQASPCZOUUIKV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
106849-63-2 |
Synonyme |
1-(2,4-dichlorophenyl)-2-phenylpropen-1-one 2,4-DPPPO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

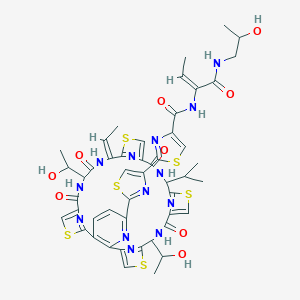
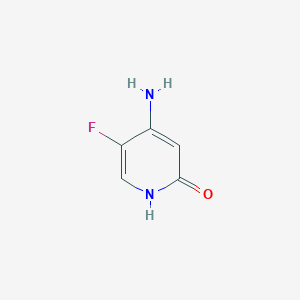
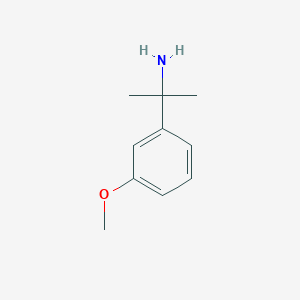
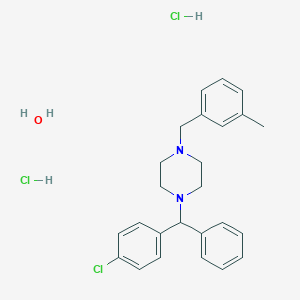
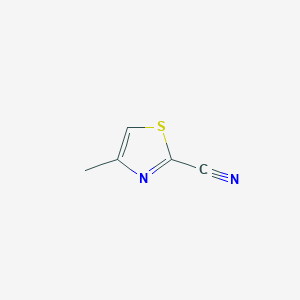

![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)

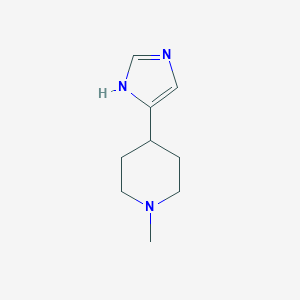
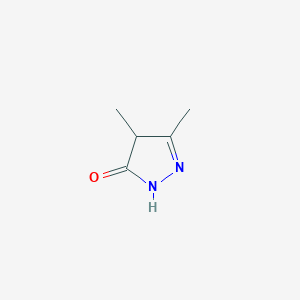
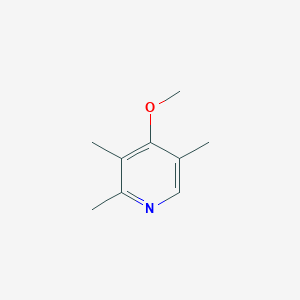
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
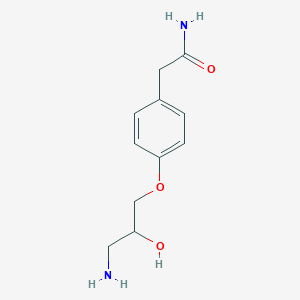
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)